molecular formula C10H11NO2 B2734218 N-(2-hydroxy-5-methylphenyl)acrylamide CAS No. 91950-00-4

N-(2-hydroxy-5-methylphenyl)acrylamide

Cat. No.: B2734218
CAS No.: 91950-00-4
M. Wt: 177.203
InChI Key: HAONKLOXQKUBPK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)acrylamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring, as well as an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)acrylamide typically involves the reaction of 2-hydroxy-5-methylaniline with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-hydroxy-5-methylphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)acrylamide can be compared with other similar compounds such as N-(2-hydroxyphenyl)acrylamide and N-(2-methylphenyl)acrylamide. These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The presence of the hydroxyl and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAONKLOXQKUBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylphenol (5 g, 40.6 mmol) and pyridine (5 ml, 62 mmol) in methylene chloride (70 ml) was added dropwise a solution of acryloyl chloride (4 ml, 50 mmol) in methylene chloride (30 ml) under ice-cooling. The reaction mixture was stirred at 0° C. for 2 hours. To the reaction mixture was added water, and the mixture was stirred at room temperature for 30 minutes, extracted with methylene chloride, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and thus obtained brown oil was purified by column chromatography on silica gel to give a pale yellow prismatic crystals. Yield 1.55 g (22%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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